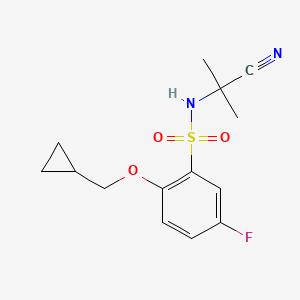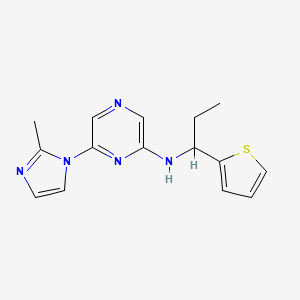
N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors, and their dysregulation has been implicated in various autoimmune and inflammatory diseases. CP-690,550 has been studied extensively for its potential therapeutic applications in these diseases.
Mécanisme D'action
N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide inhibits JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking JAK activity, N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide prevents the downstream activation of signal transducer and activator of transcription (STAT) proteins, which are involved in the transcriptional regulation of genes involved in immune and inflammatory responses.
Biochemical and Physiological Effects
N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide has been shown to reduce the production of various cytokines and chemokines involved in immune and inflammatory responses. It also inhibits the differentiation and activation of T cells and B cells, which play a critical role in the pathogenesis of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has also shown efficacy in various animal models of autoimmune diseases, which makes it a promising candidate for further research. However, N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide has some limitations for lab experiments. It has a relatively short half-life, which requires frequent dosing in animal studies. It also has some off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide. One area of interest is the development of more selective JAK inhibitors with fewer off-target effects. Another area of interest is the evaluation of N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide in combination with other therapies for autoimmune diseases. Finally, there is a need for further research on the long-term safety and efficacy of N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide in clinical settings.
Méthodes De Synthèse
The synthesis of N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide has been described in several publications. The general approach involves the reaction of 5-fluoro-2-nitrobenzenesulfonamide with 2-cyanopropan-2-yl cyclopropylcarbinol, followed by reduction of the nitro group and substitution of the resulting amine with cyclopropylmethoxy group. The final product is obtained after purification by chromatography and crystallization.
Applications De Recherche Scientifique
N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide has been studied in various preclinical and clinical settings for its potential therapeutic applications. It has shown efficacy in animal models of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. In clinical trials, it has been evaluated for the treatment of rheumatoid arthritis, Crohn's disease, ulcerative colitis, and psoriasis.
Propriétés
IUPAC Name |
N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3S/c1-14(2,9-16)17-21(18,19)13-7-11(15)5-6-12(13)20-8-10-3-4-10/h5-7,10,17H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVAUQQGPRVUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NS(=O)(=O)C1=C(C=CC(=C1)F)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanopropan-2-yl)-2-(cyclopropylmethoxy)-5-fluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-Methyl-3-pyridin-3-ylpyrazol-4-yl)methylamino]phenol](/img/structure/B7631793.png)
![N-methyl-1-pyridin-3-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B7631810.png)

![4-(7H-purin-6-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7631826.png)
![3-[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]amino]phenol](/img/structure/B7631833.png)
![4-ethylsulfonyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]aniline](/img/structure/B7631841.png)
![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B7631848.png)
![6-(2-Methylpropylsulfanyl)pyrido[2,3-b]pyrazine](/img/structure/B7631856.png)
![2-ethylsulfonyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B7631882.png)
![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-6-pyrazol-1-ylpyrimidin-2-amine](/img/structure/B7631886.png)
![1-[2-(Cyclopropylmethoxy)-5-fluorophenyl]sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine](/img/structure/B7631888.png)
![3-fluoro-5-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B7631896.png)
![5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B7631902.png)
